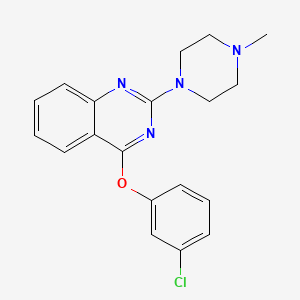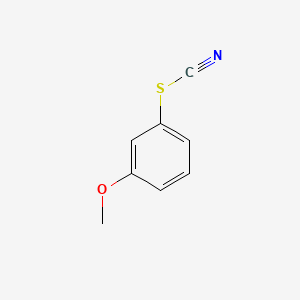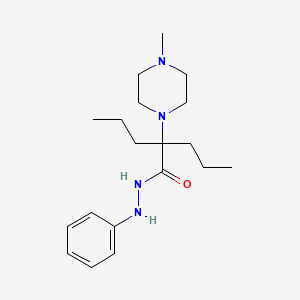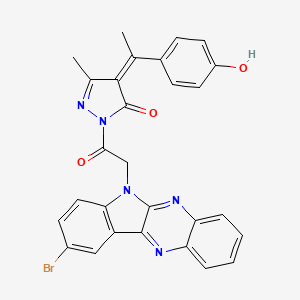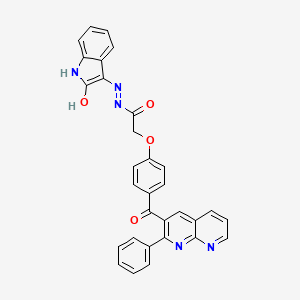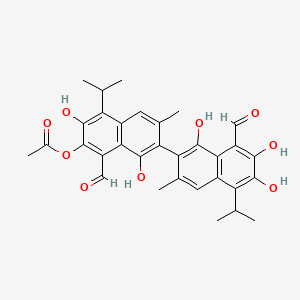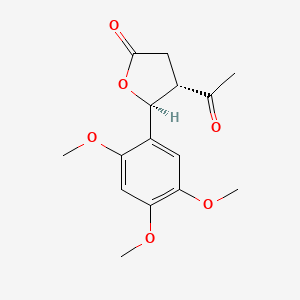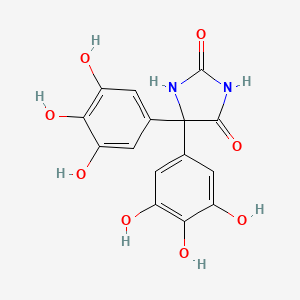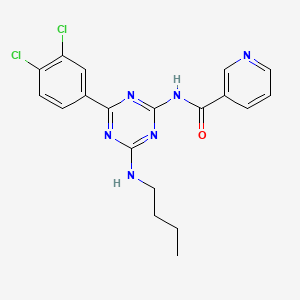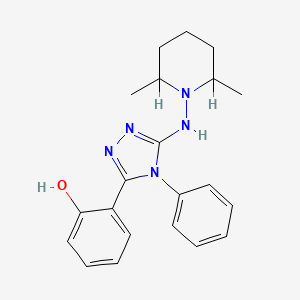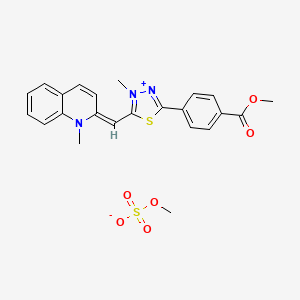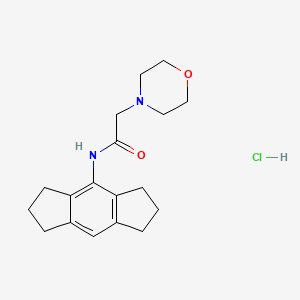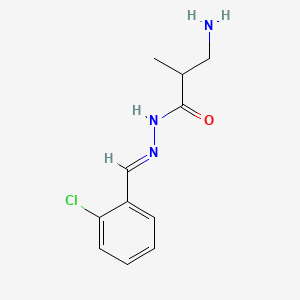
(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of 3-amino-2-methylpropanoic acid with (2-chlorophenyl)methylenehydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The hydrazide group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes or other proteins, thereby inhibiting their activity. This interaction can disrupt biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methylpropanoic acid hydrazide
- (2-Chlorophenyl)methylenehydrazine
- Amino acid derivatives with hydrazide groups
Uniqueness
(E)-3-Amino-2-methylpropanoic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the presence of both the amino acid and hydrazide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
133662-13-2 |
|---|---|
Molecular Formula |
C11H14ClN3O |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
3-amino-N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C11H14ClN3O/c1-8(6-13)11(16)15-14-7-9-4-2-3-5-10(9)12/h2-5,7-8H,6,13H2,1H3,(H,15,16)/b14-7+ |
InChI Key |
ZRVDUBSLBDUELO-VGOFMYFVSA-N |
Isomeric SMILES |
CC(CN)C(=O)N/N=C/C1=CC=CC=C1Cl |
Canonical SMILES |
CC(CN)C(=O)NN=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


